Methyl 5-sulfamoylthiophene-3-carboxylate

FASN Inhibition Cancer Metabolism Enzyme Assay

Researchers requiring the precise 3,5-substitution pattern for zinc-binding pharmacophore studies often face supply inconsistency with common 2,5- or 2,3-regioisomers. This compound solves that by providing the exact geometry needed for target engagement. - Validated FASN inhibitor (IC50 5200 nM) for direct SAR campaigns. - Orthogonal ester and sulfonamide reactivity enables high-throughput parallel library synthesis. - Supplied with rigorous analytical certification to ensure batch-to-batch assay reproducibility.

Molecular Formula C6H7NO4S2
Molecular Weight 221.3 g/mol
Cat. No. B13214327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-sulfamoylthiophene-3-carboxylate
Molecular FormulaC6H7NO4S2
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=C1)S(=O)(=O)N
InChIInChI=1S/C6H7NO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
InChIKeyMUQXJCZNGGXGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Sulfamoylthiophene-3-Carboxylate Overview


Methyl 5-sulfamoylthiophene-3-carboxylate (CAS 1341465-46-0, MFCD18840308) is a heterocyclic sulfonamide characterized by a thiophene core with a methyl ester at the 3-position and a primary sulfamoyl group at the 5-position . This 3,5-substitution pattern differentiates it from the more common 2,3- or 2,5- sulfamoylthiophene carboxylates, establishing its utility as a specialized building block for medicinal chemistry and agrochemical intermediate synthesis . The presence of the sulfamoyl moiety enables metal-binding interactions, notably as a zinc-binding group (ZBG), which is a critical pharmacophore for enzyme inhibition [1].

Substitution 3,5-regioisomer provides distinct steric and electronic profile vs common 2,3- or 2,5-analogs
Ester function Methyl ester supports hydrolysis, amidation, and prodrug design strategies
Metal binding Sulfamoyl group acts as zinc-binding pharmacophore for enzyme inhibitor scaffolds

Why Methyl 5-Sulfamoylthiophene-3-Carboxylate Cannot Be Replaced


Simple substitution of methyl 5-sulfamoylthiophene-3-carboxylate with other sulfamoylthiophene regioisomers or ester variants is scientifically invalid due to quantifiable differences in bioactivity, steric geometry, and downstream synthetic utility. The 3,5-substitution pattern confers distinct electronic and steric properties compared to the more widely available 2,5- and 2,3- regioisomers, which directly impacts target engagement and binding affinity [1]. Furthermore, the methyl ester specifically is required for prodrug strategies and further functionalization via hydrolysis, as the free carboxylic acid analog exhibits different solubility and reactivity profiles that are unsuitable for certain coupling reactions [2]. Therefore, procurement of the precise 3,5-substituted methyl ester is mandatory for reproducing literature syntheses and maintaining assay integrity.

Regioisomer mismatch
2,5- or 2,3-substitution shifts steric vector and electronic distribution, which may alter target binding and assay reproducibility.
Ester modification
Free carboxylic acid or alternative esters modify solubility and coupling reactivity, potentially compromising established synthetic or prodrug strategies.
Synthetic route sensitivity
Alternative regioisomers may rely on less selective synthetic pathways, increasing risk of regioisomer mixtures and lower yields.

Methyl 5-Sulfamoylthiophene-3-Carboxylate: Comparative Data


FASN Inhibition: Comparative Activity

Methyl 5-sulfamoylthiophene-3-carboxylate demonstrates measurable inhibition of human fatty acid synthase (FASN), with a reported IC50 of 5200 nM [1]. This activity, while modest, establishes a baseline for further structural optimization. In contrast, the more complex analog methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247) exhibits high-affinity binding to PPARβ/δ (IC50 ~155 nM for the related core GSK0660), but this is accompanied by inverse agonism, a different pharmacological profile [2]. The direct comparison highlights that the simpler 5-sulfamoylthiophene-3-carboxylate core provides a cleaner starting point for building FASN or other enzyme inhibitors without the confounding polypharmacology of the diarylsulfonamide analogs.

FASN Inhibition
Reported
IC50 = 5200 nM
Reported FASN inhibition baseline
Assay details limited; comparator targets PPARδ, not FASN
FASN Inhibition Cancer Metabolism Enzyme Assay

Carbonic Anhydrase Inhibition: Regioisomeric Impact

The sulfamoyl group is a well-established zinc-binding group for carbonic anhydrase (CA) inhibition [1]. The 3,5-substitution pattern on the thiophene ring of methyl 5-sulfamoylthiophene-3-carboxylate provides a distinct exit vector for the sulfonamide group compared to the 2,5- or 2,3- regioisomers. While specific CA isoform inhibition data for the methyl ester is not yet public, the free acid analog, 5-sulfamoylthiophene-3-carboxylic acid, is explicitly cited as a building block for CA inhibitors targeting glaucoma and epilepsy [2]. In contrast, thiophene-2-sulfonamides with 5-alkyl-S(O)n substituents (e.g., dorzolamide) are clinically approved CA inhibitors with a different spatial orientation [3]. The 3,5-regioisomer offers a novel geometry for exploring isoform-selective inhibition (e.g., CA IX, CA XII) that is sterically inaccessible to the more common 2-sulfonamide isomers.

CA Isoform Geometry
Class-level inference
3,5-vector differs from 2-sulfonamide CA inhibitors
Supports isoform-selective CA inhibitor exploration
Specific isoform data not yet reported; structural rationale
Carbonic Anhydrase Isoform Selectivity Sulfonamide Pharmacophore

Synthetic Accessibility and Orthogonal Functionality

The synthesis of methyl 5-sulfamoylthiophene-3-carboxylate is achievable via electrophilic substitution or cycloaddition methods, providing access to a thiophene-3-carboxylate core [1]. This is in contrast to the more common thiophene-2-carboxylate isomers, which often require less accessible starting materials or proceed with lower yields due to regioisomer formation [2]. Specifically, the Gewald reaction for thiophene-3-carboxylates can suffer from low yields (~20%) and regioisomer mixtures, whereas alternative routes described for the 3-carboxylate series offer improved efficiency [2]. The presence of the methyl ester at the 3-position and the sulfamoyl at the 5-position provides orthogonal reactivity: the ester can be hydrolyzed to the acid or amidated, while the sulfamoyl nitrogen can be alkylated or acylated, enabling divergent library synthesis [3].

Synthetic Versatility
Class-level inference
Orthogonal ester and sulfamoyl groups; improved thiophene-3-carboxylate routes available
Supports modular diversification in medicinal chemistry
Yield data from literature methods; compound-specific optimization needed
Organic Synthesis Building Block Synthetic Route

Methyl 5-Sulfamoylthiophene-3-Carboxylate: Key Applications


FASN Inhibitor Discovery Scaffold

Based on its measured IC50 of 5200 nM against human FASN [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing potent FASN inhibitors. Researchers can modify the ester or the sulfamoyl group to improve potency and selectivity for cancer metabolism or metabolic disease applications.

CA Isoform-Selective Probe Synthesis

The unique 3,5-substitution geometry positions the sulfamoyl zinc-binding group for potential interaction with CA isoforms that are poorly targeted by 2-sulfonamide drugs like dorzolamide [2]. The methyl ester can be hydrolyzed to the free acid or used directly in amide coupling reactions to generate focused libraries of CA inhibitors, as suggested by its use as a precursor for CA-targeting building blocks [3].

Agrochemical Metabolite and Reference Standard Synthesis

The sulfamoylthiophene-3-carboxylate core is structurally related to metabolites of agrochemicals like thiencarbazone-methyl . This compound can be employed as a key intermediate to synthesize analytical reference standards or to conduct environmental fate and metabolism studies of sulfonylurea herbicides, leveraging its 3,5-substitution pattern which is common in these active ingredients.

Modular Building Block for Parallel Medicinal Chemistry

The orthogonal reactivity of the methyl ester and primary sulfonamide groups makes this compound ideal for high-throughput parallel synthesis [4]. The ester can be used for amide bond formation, while the sulfonamide nitrogen can be alkylated or acylated. This dual functionalization capability enables the rapid generation of diverse compound libraries for screening against multiple biological targets.

Application
Selection Property
Validation Focus
FASN Inhibitor SAR Studies
Thiophene-3-carboxylate core with reported FASN baseline activity
FASN enzymatic assay optimization
CA Isoform Probe Synthesis
3,5-Regioisomeric zinc-binding geometry
Isoform selectivity profiling
Agrochemical Reference Standard Preparation
Sulfamoylthiophene metabolic scaffold
Reference standard purity and stability
Parallel Library Construction
Orthogonal methyl ester and sulfonamide groups
Library diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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